Diacetoxyscirpenol-13C19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26O7 |
|---|---|
Molecular Weight |
385.27 g/mol |
IUPAC Name |
[(1'S,2S,2'R,7'R,9'R,10'R,11'S)-11'-acetyloxy-10'-hydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-2'-yl](113C)methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1 |
InChI Key |
AUGQEEXBDZWUJY-CNZWELDRSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13CH2]1)([13C@]3([13C@@H]([13C@H]([13C@H]([13C@@]34[13CH2]O4)O2)O)O[13C](=O)[13CH3])[13CH3])[13CH2]O[13C](=O)[13CH3] |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Diacetoxyscirpenol for Research Applications
Chemical Synthesis Approaches for Carbon-13 Isotopic Labeling of Diacetoxyscirpenol (B1670381)
The introduction of Carbon-13 atoms into the Diacetoxyscirpenol molecule requires a strategic synthetic approach that ensures high isotopic enrichment at specific molecular positions. The most common method involves the acetylation of a precursor molecule using a ¹³C-labeled acetylating agent.
A common strategy for the synthesis of ¹³C-labeled Diacetoxyscirpenol involves the use of a suitable precursor molecule that can be chemically modified to introduce the isotopic label. Scirpentriol (B1226779) is an ideal precursor for this purpose. acs.org It can be obtained by the complete alkaline hydrolysis of unlabeled Diacetoxyscirpenol. acs.org
The incorporation of ¹³C is achieved by using a labeled acetylating agent. A widely used reagent for this purpose is [¹³C₄]-acetic anhydride (B1165640). acs.org This reagent allows for the introduction of two [¹³C₂]-acetyl groups into the precursor molecule, resulting in a product with a significant mass shift, which is advantageous for mass spectrometry-based quantification.
The synthesis of [¹³C₄]-Diacetoxyscirpenol from Scirpentriol involves a two-step reaction pathway. acs.org
Peracetylation of Scirpentriol: Scirpentriol is first peracetylated with [¹³C₄]-acetic anhydride in the presence of a catalyst, such as pyridine, in an appropriate solvent like dry acetone. acs.org This reaction leads to the formation of [¹³C₆]-3,4,15-Triacetoxyscirpentriol. acs.org Optimization of this step involves ensuring anhydrous conditions and allowing the reaction to proceed for a sufficient duration (e.g., 48 hours at room temperature) to achieve a high yield, which has been reported to be as high as 91%. acs.org
Selective Hydrolysis: The resulting [¹³C₆]-triacetoxyscirpentriol is then subjected to selective hydrolysis to remove one of the acetyl groups, yielding the desired [¹³C₄]-diacetoxyscirpenol. acs.org This is typically achieved using a mild base, such as aqueous ammonium (B1175870) hydroxide (B78521), and controlling the reaction time and temperature (e.g., 15 minutes at 60 °C). acs.org This controlled hydrolysis also produces [¹³C₂]-monoacetoxyscirpenol as a byproduct. acs.org The products are then separated and purified using techniques like preparative High-Performance Liquid Chromatography (HPLC). acs.org
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 3,4,15-Scirpentriol | [¹³C₄]-acetic anhydride, dry pyridine, dry acetone, room temperature, 48 h | [¹³C₆]-3,4,15-Triacetoxyscirpentriol | 91% |
| 2 | [¹³C₆]-3,4,15-Triacetoxyscirpentriol | Aqueous ammonium hydroxide (1 mol/L), acetonitrile (B52724), 60 °C, 15 min | [¹³C₄]-Diacetoxyscirpenol and [¹³C₂]-Monoacetoxyscirpenol | Reasonable yields |
Spectroscopic Characterization of Diacetoxyscirpenol-13C19
Following synthesis and purification, thorough spectroscopic analysis is essential to confirm the chemical structure, determine the extent and position of isotopic labeling, and assess the purity of the final product. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of isotopically labeled compounds, NMR is indispensable for confirming the successful incorporation of the ¹³C label and its specific location within the molecule. Both ¹H NMR and ¹³C NMR are utilized for this purpose. The presence of ¹³C atoms leads to characteristic splitting patterns in the NMR spectra due to ¹H-¹³C and ¹³C-¹³C spin-spin coupling, providing unambiguous evidence of isotopic enrichment.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled standards, MS is crucial for verifying the mass shift resulting from the incorporation of ¹³C atoms, thereby confirming the labeling efficiency. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unequivocal determination of the elemental formula of the labeled product. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the analysis of mycotoxins and their labeled analogues. acs.orgnih.gov This method not only confirms the identity and purity of the synthesized [¹³C₄]-Diacetoxyscirpenol but is also the primary analytical technique where this compound serves as an internal standard. acs.orgnih.gov
| Technique | Purpose | Key Findings |
| NMR Spectroscopy | Structural confirmation and verification of isotopic labeling sites. | Confirms the covalent structure of Diacetoxyscirpenol and the specific positions of the ¹³C atoms within the acetyl groups. |
| Mass Spectrometry | Purity assessment and verification of labeling efficiency. | Determines the molecular weight of the labeled compound, confirming the incorporation of the correct number of ¹³C atoms. |
Advanced Analytical Methodologies Utilizing Diacetoxyscirpenol 13c19 As an Internal Standard
Principles and Applications of Stable Isotope Dilution Assay (SIDA) for Diacetoxyscirpenol (B1670381) Quantification
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that employs a known concentration of a stable isotope-labeled analog of the analyte as an internal standard. nih.govnih.gov For Diacetoxyscirpenol analysis, uniformly labeled [¹³C₁₉]-Diacetoxyscirpenol serves this purpose. romerlabs.commdpi.com The fundamental principle of SIDA lies in the near-identical physicochemical properties of the labeled and unlabeled compounds, which allows the internal standard to mimic the behavior of the native analyte throughout the analytical process, from extraction to detection. sigmaaldrich.comsigmaaldrich.com
Mitigation of Matrix Effects in Complex Biological and Agri-Food Matrices
A primary challenge in quantifying mycotoxins in biological and agri-food samples is the "matrix effect." researchgate.net This phenomenon, particularly prevalent in mass spectrometry-based methods, involves the co-extracted sample components interfering with the ionization of the target analyte, leading to either signal suppression or enhancement. nih.govnih.gov This can result in significant inaccuracies in quantification. nih.gov
The use of Diacetoxyscirpenol-13C19 effectively mitigates these matrix effects. romerlabs.comromerlabs.com Since the isotopic internal standard has virtually identical chemical and physical properties to the native DAS, it co-elutes during chromatographic separation and experiences the same degree of signal suppression or enhancement in the mass spectrometer's ion source. sigmaaldrich.comnih.gov By measuring the ratio of the signal from the native analyte to that of the known concentration of the internal standard, the matrix effects are effectively cancelled out. romerlabs.comcore.ac.uk This approach has been shown to dramatically improve the accuracy of mycotoxin analysis in complex matrices like cereals (maize, wheat), animal feed, and spices, where matrix effects can be severe. nih.govnih.govcore.ac.uk For instance, studies on deoxynivalenol (B1670258), another trichothecene (B1219388), demonstrated that without an isotopic internal standard, apparent recoveries were as low as 29% in wheat and 37% in maize due to matrix effects. nih.gov However, when a ¹³C-labeled internal standard was used, the recovery values improved to 95% and 99%, respectively, highlighting the efficacy of SIDA. nih.gov
Enhancement of Analytical Accuracy and Precision through Isotopic Analogs
The addition of this compound at an early stage of the sample preparation process, ideally before extraction, allows it to compensate for procedural variations and analyte loss. nih.govchromatographyonline.com Any loss of the native Diacetoxyscirpenol during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the ¹³C₁₉-labeled internal standard. mdpi.com This ratiometric measurement ensures that the final calculated concentration is corrected for these variations, leading to a significant improvement in both the accuracy (trueness) and precision (repeatability) of the analysis. nih.govsigmaaldrich.com
The use of fully ¹³C-labeled standards is preferred over other isotopes like deuterium (B1214612) ([²H]) because the carbon atoms form the stable backbone of the molecule, making the label less susceptible to exchange or loss during sample processing. nih.gov Methods employing these stable isotope standards consistently demonstrate excellent performance, with high recovery rates and low relative standard deviations in inter-assay studies. nih.govacs.org
Coupled Chromatography-Mass Spectrometry Techniques for Diacetoxyscirpenol Analysis
The combination of chromatography for separation and mass spectrometry for detection provides the high selectivity and sensitivity required for mycotoxin analysis. This compound is an indispensable tool in these advanced hyphenated techniques.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies
UHPLC-MS/MS is the predominant technique for the analysis of Diacetoxyscirpenol and other mycotoxins in diverse matrices. chromatographyonline.comdoi.org The use of UHPLC provides rapid and high-resolution separation of analytes, while tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity through the monitoring of specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). nih.govacs.org
In a typical UHPLC-MS/MS method for Diacetoxyscirpenol, a C18 reversed-phase column is used for chromatographic separation with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. nih.govacs.orgnih.gov
The mass spectrometer, typically equipped with an electrospray ionization (ESI) source, is set to monitor specific MRM transitions for both native Diacetoxyscirpenol and its ¹³C₁₉-labeled internal standard. doi.org The use of this compound allows for accurate quantification even when matrix effects are present or when sample cleanup is minimized. nih.govchromatographyonline.com
Interactive Data Table: Example UHPLC-MS/MS Parameters for Diacetoxyscirpenol (DAS) and its ¹³C₁₉-Internal Standard
This table presents typical mass spectrometric parameters. The specific ions and voltages may vary depending on the instrument and method.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Ionization Mode |
| Diacetoxyscirpenol (DAS) | 384.2 [M+NH₄]⁺ | 307.2 | 247.1 | ESI+ |
| This compound | 403.2 [M+NH₄]⁺ | 322.2 | 260.1 | ESI+ |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches and Derivatization Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for mycotoxin analysis. nih.govresearchgate.net However, due to the low volatility of trichothecenes like Diacetoxyscirpenol, a derivatization step is typically required to convert them into more volatile compounds suitable for GC analysis. researchgate.netnih.gov Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) which convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com
When using GC-MS, the this compound internal standard undergoes the same derivatization reaction as the native analyte. sigmaaldrich.com This is crucial because it ensures that any variations or inefficiencies in the derivatization process affect both the analyte and the internal standard equally, thus preserving the accuracy of the quantification. The resulting derivatized compounds are then separated on the GC column and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode, where specific ions for both the derivatized DAS and its labeled counterpart are monitored. sigmaaldrich.com While effective, the additional derivatization step makes GC-MS methods more time-consuming compared to modern LC-MS/MS approaches. researchgate.net
Method Development and Validation Protocols for this compound-Assisted Analysis
Developing and validating an analytical method using this compound is essential to ensure its reliability and fitness for purpose. core.ac.uk Validation is performed according to international guidelines, such as those from the European Commission (Decision 2002/657/EC). core.ac.uk Key validation parameters include:
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range is assessed. Calibration curves are constructed using standards spiked into a blank matrix, and the coefficient of determination (r²) is calculated, with values >0.99 being desirable. mdpi.com
Accuracy and Recovery: Accuracy is determined by analyzing certified reference materials or by performing spiking experiments where known amounts of Diacetoxyscirpenol are added to blank samples. core.ac.uk The use of this compound should yield high apparent recoveries, typically within a range of 80-120%, demonstrating effective compensation for matrix effects and procedural losses. nih.govchromatographyonline.com
Precision: This assesses the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision). mdpi.com Results are expressed as the relative standard deviation (RSD), which should typically be below 15-20%. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.commdpi.com These are typically determined based on the signal-to-noise ratio of the analytical signal (e.g., 3:1 for LOD and 10:1 for LOQ). mdpi.com
Specificity/Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. The use of MS/MS with specific MRM transitions provides high selectivity. chromatographyonline.com
Interactive Data Table: Typical Validation Performance Data for a UHPLC-MS/MS Method
This table shows example performance characteristics for a validated mycotoxin analysis method.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.998 | mdpi.com |
| Apparent Recovery | 88% - 105% | nih.gov |
| Intra-day Precision (RSD) | < 5% | doi.org |
| Inter-day Precision (RSD) | < 15% | nih.govmdpi.com |
| LOQ (in Cereal Matrix) | 0.5 - 100.0 ng/g | nih.gov |
By systematically evaluating these parameters, analytical laboratories can ensure that methods utilizing this compound are robust, accurate, and suitable for routine monitoring and regulatory compliance.
Optimized Sample Preparation and Extraction Strategies
Effective sample preparation is critical for isolating mycotoxins from complex matrices like grains, feed, and soil prior to analysis. nih.gov The use of this compound as an internal standard, added at the beginning of the extraction process, is fundamental to compensating for any analyte loss during these extensive procedures. sigmaaldrich.comromerlabs.com
Commonly employed extraction strategies involve a solvent mixture of acetonitrile and water, with ratios varying depending on the specific application and matrix, such as 84:16 (v/v), 80:20 (v/v), or 50:50 (v/v). doi.orgtandfonline.comnih.gov The inclusion of an acid, typically formic acid, in the extraction solvent is a frequent modification to enhance the extraction efficiency, particularly for acidic mycotoxins. nih.govafdo.org
Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with detection. Several techniques are utilized:
Solid-Phase Extraction (SPE): This involves passing the sample extract through a cartridge containing a sorbent that retains interfering compounds while allowing the mycotoxins to pass through or vice-versa. Cartridges like MycoSep 227 and Oasis HLB are used for the simultaneous cleanup of multiple mycotoxins, including Diacetoxyscirpenol. doi.orgnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide analysis, has been successfully adapted for multi-mycotoxin extraction. nih.govsci-hub.se It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup step to remove lipids and other interferences. nih.govafdo.org
Liquid-Liquid Partitioning: To remove non-polar interferences like fats and oils, a liquid-liquid partition with a non-polar solvent such as n-hexane may be performed. nih.gov
In a study developing a method for type-A trichothecenes in grains, an extraction with acetonitrile/water (84:16, v/v) was followed by cleanup on MycoSep 227 solid-phase extraction cartridges, which allowed for the simultaneous recovery of all four target mycotoxins. doi.org Another multi-mycotoxin method for food supplements found an ethyl acetate/formic acid (95:5, v/v) mixture to be the most effective extraction solvent, followed by a liquid-liquid partition with n-hexane and further cleanup on Oasis HLB cartridges. nih.gov
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The sensitivity of an analytical method is defined by its Limit of Detection (LOD), the lowest analyte concentration that can be reliably distinguished from background noise, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. The use of this compound in conjunction with highly sensitive LC-MS/MS systems allows for the detection and quantification of Diacetoxyscirpenol at very low levels in diverse matrices.
Method validation studies have reported varying LODs and LOQs depending on the complexity of the matrix and the specifics of the analytical method. For instance, a multi-mycotoxin method developed for various food products, including peanuts, wheat, and maize, reported LOQs for Diacetoxyscirpenol in the range of 10–200 µg/kg. tandfonline.com A comprehensive method for analyzing 17 mycotoxins in swine, poultry, and dairy feeds achieved LODs ranging from 0.25 to 40.0 ng/g and LOQs from 0.5 to 100.0 ng/g across the different analytes and matrices. nih.govmdpi.com Similarly, a method for mycotoxin biomarkers in pig urine reported LODs and LOQs for a suite of mycotoxins in the ranges of 0.3–30 ng/g and 1–100 ng/g, respectively. nih.gov
| Matrix | Mycotoxin(s) Including DAS | LOD | LOQ | Source(s) |
| Various Foods (peanuts, pistachios, wheat, maize) | 33 Mycotoxins | - | 10–200 µg/kg | tandfonline.com |
| Animal Feeds (Swine, Poultry, Dairy) | 17 Mycotoxins | 0.25–40.0 ng/g | 0.5–100.0 ng/g | nih.govmdpi.com |
| Food Supplements (e.g., Maca) | 23 Mycotoxins | 0.3–30 ng/g | 1–100 ng/g | nih.gov |
| Corn | 14 Mycotoxins | - | Spike range of 2–80 µg/kg evaluated | nih.gov |
This table presents a summary of reported detection and quantification limits for methods including Diacetoxyscirpenol (DAS). The ranges reflect the analysis of multiple mycotoxins across various complex matrices.
Evaluation of Recovery, Repeatability, and Reproducibility in Inter- and Intra-Laboratory Studies
The performance of an analytical method is validated by assessing its accuracy (measured as recovery) and precision (measured as repeatability and reproducibility). The incorporation of this compound is instrumental in achieving high performance, as it corrects for procedural variations that would otherwise compromise these parameters. nih.govdoi.org
Recovery: This measures the accuracy of a method by quantifying the percentage of a known amount of analyte (spike) that is detected after the entire analytical procedure.
Repeatability (Intra-laboratory precision): This assesses the variation in results when the same sample is analyzed multiple times by the same operator, using the same equipment, in the same laboratory, over a short period. It is typically expressed as the relative standard deviation (RSDr). doi.org
Reproducibility (Inter-laboratory precision): This evaluates the variation in results when the same sample is analyzed in different laboratories, often as part of a collaborative study or proficiency test. It is expressed as the relative standard deviation (RSDR). nih.gov
| Study Focus | Matrix | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Source(s) |
| Type-A Trichothecenes | Cereal Grains | 97–103 | < 5 (Intra-day) | < 4 (Inter-day) | doi.org |
| Multi-Mycotoxin Method | Animal Feed (Corn) | 70–100 | < 12 | - | nih.govmdpi.com |
| Major Fusarium Toxins | Wheat, Wheat Flour, Crackers | 71–97 | 2.2–34 | 6.4–45 | nih.gov |
| Multi-Mycotoxin Method | Food Supplements | > 60 | Good | - | nih.gov |
This table summarizes the performance characteristics of various analytical methods that include Diacetoxyscirpenol and utilize its isotope-labeled internal standard.
Integration of this compound in Multi-Mycotoxin Analytical Platforms
The co-occurrence of multiple mycotoxins in a single commodity is a frequent problem, making the development of analytical platforms capable of simultaneous detection highly efficient and desirable for food safety monitoring. restek.com this compound is a key component in many of these advanced multi-analyte methods, which are predominantly based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govromerlabs.com
These integrated platforms allow for the quantification of dozens of mycotoxins from diverse chemical classes—such as aflatoxins, ochratoxins, fumonisins, zearalenone (B1683625), and both type A and type B trichothecenes—in a single analytical run. tandfonline.comnih.gov For example, a method was developed for the simultaneous determination of 33 different mycotoxins in various food products after a single extraction. tandfonline.com Another validated method simultaneously quantifies 17 mycotoxins, including Diacetoxyscirpenol, in complex swine, poultry, and dairy feeds, explicitly using U-[¹³C₁₉]-diacetoxyscirpenol as one of the internal standards. nih.gov
The use of a suite of fully ¹³C-labeled internal standards, including this compound, is described as pivotal for the success of these multi-mycotoxin methods. romerlabs.comromerlabs.com By providing a corresponding internal standard for each target analyte or for a group of structurally similar analytes, these methods can reliably correct for matrix-induced signal variations and recovery losses that affect each compound differently, ensuring high accuracy and precision across a broad panel of contaminants. foodriskmanagement.comopenagrar.de
Mechanistic Studies of Diacetoxyscirpenol Biotransformation in Research Models
Identification and Structural Elucidation of Diacetoxyscirpenol (B1670381) Metabolites
The metabolism of diacetoxyscirpenol results in a variety of derivatives, which have been identified and structurally characterized using advanced analytical techniques such as ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry (UHPLC-Q/TOF). nih.govresearchgate.net These metabolites are broadly categorized into hydroxylated, acetylated/deacetylated, and conjugated products.
Hydroxylated Metabolites (e.g., 7-hydroxydiacetoxyscirpenol, 7,8-dihydroxydiacetoxyscirpenol)
Hydroxylation represents a significant phase I metabolic pathway for diacetoxyscirpenol. nih.govresearchgate.net Research has led to the identification of several hydroxylated metabolites, including 7-hydroxydiacetoxyscirpenol (7-HDAS) and 7,8-dihydroxydiacetoxyscirpenol (7,8-diHDAS). mdpi.comresearchgate.netresearchgate.net These compounds were purified from cultures of Fusarium equiseti. mdpi.comresearchgate.net In vitro studies using liver microsomes from various species, including rats and chickens, have confirmed that hydroxylation at the C-7 and C-8 positions are key metabolic routes. nih.govresearchgate.net Notably, 7-hydroxy-DAS was found to be a major metabolite in both rats and chickens following oral administration of DAS. nih.govresearchgate.net An epimer of 7-hydroxy-DAS and 8β-hydroxy-DAS have also been identified as phase I metabolites. nih.gov
The formation of these hydroxylated derivatives is a critical step in the biotransformation cascade, often preceding further metabolic modifications. The structural elucidation of these metabolites has been crucial for understanding the full metabolic profile of diacetoxyscirpenol. mdpi.com
Acetylated and Deacetylated Metabolites (e.g., 15-monoacetoxyscirpenol, scirpenetriol)
Deacetylation is a primary and rapid metabolic transformation of diacetoxyscirpenol in animals. nih.govx-mol.com This process involves the hydrolysis of the acetyl groups at the C-4 and C-15 positions. researchgate.net The initial deacetylation typically occurs at the C-4 position, yielding 15-monoacetoxyscirpenol (15-MAS). nih.govx-mol.com Subsequent deacetylation at the C-15 position transforms 15-MAS into scirpenetriol (SCP). nih.govx-mol.com
In swine, diacetoxyscirpenol is metabolized to 15-monoacetoxyscirpenol and scirpenetriol. nih.gov Kinetic studies in pigs have confirmed the presence of both 15-monoacetoxyscirpenol and scirpenetriol in blood serum following oral administration of diacetoxyscirpenol, indicating a rapid metabolism of the parent compound. asm.org In vitro studies with liver microsomes from a range of species, including humans, have shown that 4-deacetyl-DAS (15-MAS) is a primary metabolite. nih.govresearchgate.net
Conversely, acetylation reactions have also been observed. For instance, microbial biotransformation studies have shown the capability of some fungi to acetylate trichothecenes. asm.org
Glucuronide Conjugates and Other Phase II Biotransformation Products
Following phase I metabolism, the resulting metabolites of diacetoxyscirpenol can undergo phase II conjugation reactions, primarily with glucuronic acid. nih.govnih.gov This process increases the water solubility of the metabolites, facilitating their excretion. mdpi.com
In isolated perfused rat livers, diacetoxyscirpenol was found to be metabolized and its metabolites were excreted into the bile primarily as glucuronide conjugates. nih.govnih.gov Specifically, the glucuronide conjugates of monoacetoxyscirpenol (B1663939) and scirpenetriol were identified in the bile. nih.gov In vitro studies using liver microsomes from various species have identified DAS-3-glucuronide, 15-MAS-3-glucuronide, and 15-MAS-4-glucuronide as major phase II metabolites. researchgate.net Furthermore, 4-deacetyl-DAS-3-glucuronic acid and 4-deacetyl-DAS-4-glucuronic acid have been identified as novel phase II metabolites. nih.govresearchgate.net However, it is noteworthy that in chickens, no glucuronide conjugates were detected, suggesting species-specific differences in phase II metabolism. nih.gov
Enzymatic Pathways Governing Diacetoxyscirpenol Biotransformation
The biotransformation of diacetoxyscirpenol is catalyzed by specific enzyme systems within the body. The primary enzymes involved are the Cytochrome P450 system for oxidative metabolism and carboxylesterases for deacetylation reactions. nih.govacs.org
Role of Cytochrome P450 Enzyme System in Metabolite Formation
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the phase I metabolism of a wide array of xenobiotics, including mycotoxins. nih.govmdpi.com In the context of diacetoxyscirpenol, CYP enzymes are responsible for the hydroxylation reactions that lead to the formation of metabolites such as 7-hydroxydiacetoxyscirpenol and 8-hydroxydiacetoxyscirpenol. nih.govresearchgate.netresearchgate.net
Studies have shown that the hydroxylation of the trichothecene (B1219388) skeleton at various positions is a key detoxification step. nih.gov For instance, in Fusarium sporotrichioides, the Tri1 gene encodes a cytochrome P450 monooxygenase that specifically catalyzes the C-8 hydroxylation during trichothecene biosynthesis. nih.gov While this is related to biosynthesis, it highlights the role of P450 enzymes in modifying the trichothecene core. In mammalian systems, CYP enzymes located primarily in the liver are central to the oxidative metabolism of diacetoxyscirpenol. nih.govmdpi.com The formation of hydroxylated metabolites in liver microsome studies provides strong evidence for the involvement of the CYP system in the biotransformation of diacetoxyscirpenol. nih.govresearchgate.netresearchgate.net
Contribution of Carboxylesterase Activities to Deacetylation
Carboxylesterases (EC 3.1.1.1) are key enzymes in the hydrolysis of ester-containing compounds, and they play a significant role in the deacetylation of diacetoxyscirpenol. nih.govfrontiersin.org The deacetylation of diacetoxyscirpenol to 15-monoacetoxyscirpenol and subsequently to scirpenetriol is a critical detoxification pathway. nih.govx-mol.com
Research using mouse liver microsomes has demonstrated that carboxylesterase isoenzymes are responsible for the deacylation of diacetoxyscirpenol. nih.gov One particular isoenzyme exhibited strict regioselectivity, hydrolyzing the acetyl group only at the C-4 position. nih.gov This specific isoenzyme was identified as the major enzyme responsible for the deacylation of diacetoxyscirpenol in mouse hepatic microsomes, with a significantly higher rate of hydrolysis compared to other carboxylesterases. nih.gov These findings underscore the crucial contribution of carboxylesterase activities to the initial and rate-limiting steps of diacetoxyscirpenol metabolism.
In Vitro and Ex Vivo Model Systems for Biotransformation Research
The study of Diacetoxyscirpenol (DAS) biotransformation is crucial for understanding its metabolic fate. In vitro and ex vivo models provide controlled environments to investigate the complex enzymatic and cellular processes that modify the parent compound. These systems allow for the identification of metabolites and the elucidation of specific metabolic pathways, which can vary significantly between species and biological systems.
Isolated Perfused Organ Models (e.g., Rat Liver)
The isolated perfused rat liver model serves as a valuable ex vivo system for studying the hepatic metabolism of xenobiotics like Diacetoxyscirpenol. This model maintains the structural and functional integrity of the liver, allowing for the investigation of both Phase I and Phase II metabolic reactions in a physiologically relevant context.
Research using the isolated perfused rat liver has demonstrated its suitability for studying the metabolism of trichothecene mycotoxins, including DAS. nih.gov In these studies, two primary metabolites of DAS were detected in the perfusate. nih.gov Furthermore, analysis of the bile revealed that significant amounts of DAS are excreted as glucuronide conjugates, indicating that glucuronidation is a key Phase II detoxification pathway in the liver. nih.govacs.org The findings from this model are consistent with results from in vivo studies, validating its use for metabolic research on trichothecenes. nih.gov
Table 1: Metabolites of Diacetoxyscirpenol Identified in Isolated Perfused Rat Liver Studies
| Model System | Parent Compound | Metabolites Detected | Metabolic Pathway |
|---|---|---|---|
| Isolated Perfused Rat Liver | Diacetoxyscirpenol | Unspecified Metabolites in Perfusate | Phase I/II Metabolism |
Cellular Microsome Systems (e.g., Hepatic Microsomes)
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a standard in vitro tool for investigating drug and toxin metabolism. They are rich in drug-metabolizing enzymes, particularly the cytochrome P450 monooxygenases and carboxylesterases.
Studies utilizing liver microsomes from various species—including rats, chickens, swine, goats, cows, and humans—have provided a comprehensive profile of DAS metabolism. nih.govresearchgate.net These investigations identified seven Phase I metabolites and three Phase II metabolites. The primary metabolic pathways observed were hydrolysis (deacetylation), hydroxylation, and conjugation. nih.govresearchgate.net
Hydrolysis, specifically the deacetylation of DAS, is a major initial transformation step. Carboxylesterase isoenzymes isolated from mouse liver microsomes have been shown to hydrolyze the acetyl groups at both the C-4 and C-15 positions. nih.gov One particular basic isoenzyme (pI 8.4-8.2) demonstrated strict regioselectivity, hydrolyzing only the acetyl group at the C-4 position, and was identified as the major enzyme responsible for DAS deacylation in mouse hepatic microsomes. nih.gov Across all tested species, 4-deacetyl-DAS was found to be the primary metabolite. nih.govresearchgate.net
Following hydrolysis, further hydroxylation and conjugation reactions occur. Four Phase I metabolites (8β-hydroxy-DAS, neosolaniol, 7-hydroxy-DAS, and its epimer) and two Phase II glucuronide conjugates of 4-deacetyl-DAS were identified for the first time using these systems. nih.govresearchgate.net Qualitative differences in the metabolic profiles were observed among the different animal species and humans, with human liver microsomes showing a particularly high metabolization capacity for DAS. researchgate.net
Table 2: Phase I and Phase II Metabolites of Diacetoxyscirpenol Identified in Hepatic Microsome Systems
| Metabolite Class | Metabolite Name | Metabolic Pathway | Species Observed |
|---|---|---|---|
| Phase I | 4-Deacetyl-DAS (15-Monoacetoxyscirpenol) | Hydrolysis | Rat, Chicken, Swine, Goat, Cow, Human, Mouse |
| 15-Deacetyl-DAS (4-Monoacetoxyscirpenol) | Hydrolysis | Mouse | |
| 8β-hydroxy-DAS | Hydrolysis | Rat, Chicken, Swine, Goat, Cow, Human | |
| Neosolaniol | Hydrolysis | Rat, Chicken, Swine, Goat, Cow, Human | |
| 7-hydroxy-DAS | Hydroxylation | Rat, Chicken, Swine, Goat, Cow, Human | |
| 7-hydroxy-DAS epimer | Hydroxylation | Rat, Chicken, Swine, Goat, Cow, Human | |
| Scirpentriol (B1226779) | Hydrolysis | Mouse | |
| Phase II | 4-deacetyl-DAS-3-glucuronic acid | Conjugation | Rat, Chicken, Swine, Goat, Cow, Human |
Microbial and Plant Biotransformation Pathways
Microbial Biotransformation The gut microbiota plays a significant role in the metabolism of ingested mycotoxins. In vitro studies using human fecal batch cultures have shown that microorganisms can efficiently hydrolyze modified forms of DAS, such as DAS-α-glucoside. nih.govtandfonline.com Following the initial hydrolysis of the glucoside, the released DAS is further biotransformed by the gut microbiota. nih.govtandfonline.com
The primary microbial metabolic reaction is deacetylation. The main metabolite produced in these cultures is 15-monoacetoxyscirpenol (15-MAS), which results from the deacetylation of DAS at the C-4 position. tandfonline.comtandfonline.com The formation of 15-MAS was observed to increase over a 48-hour incubation period. tandfonline.com In some donor samples, further deacetylation to scirpentriol (SCP) and the formation of 4-monoacetoxyscirpenol (4-MAS) were also detected. tandfonline.comtandfonline.com
In addition to hydrolysis, deepoxidation is another critical transformation carried out by intestinal microflora. nih.gov Under anaerobic conditions, intestinal microflora from rats were found to completely biotransform DAS into deepoxy-15-MAS and deepoxy-scirpentriol. rivm.nl This deepoxidation pathway is considered a significant detoxification mechanism, as the resulting metabolites are generally less toxic. jst.go.jptandfonline.com
Plant Biotransformation Plants can also metabolize mycotoxins as a defense mechanism. In corn plants, Diacetoxyscirpenol is transformed through glycosylation. mdpi.com The specific metabolite identified is Diacetoxyscirpenol 3-glucoside, where a glucose molecule is attached to the C-3 position of the DAS structure. mdpi.com This conjugation reaction increases the polarity of the mycotoxin, which is a common plant detoxification strategy.
Table 3: Microbial and Plant Biotransformation Products of Diacetoxyscirpenol
| Kingdom | Model System | Parent Compound | Metabolites Detected | Metabolic Pathway |
|---|---|---|---|---|
| Bacteria | Human Fecal Microbiota | Diacetoxyscirpenol | 15-Monoacetoxyscirpenol (15-MAS) | Deacetylation |
| 4-Monoacetoxyscirpenol (4-MAS) | Deacetylation | |||
| Scirpentriol (SCP) | Deacetylation | |||
| Rat Intestinal Microbiota | Diacetoxyscirpenol | Deepoxy-15-MAS | Deepoxidation, Deacetylation | |
| Deepoxy-Scirpentriol | Deepoxidation, Deacetylation |
| Plantae | Corn (Zea mays) | Diacetoxyscirpenol | Diacetoxyscirpenol 3-glucoside | Glycosylation |
Molecular and Cellular Research on Diacetoxyscirpenol Interactions in Eukaryotic Systems
Ribosomal Binding and Inhibition of Protein Synthesis in Cellular Models
Research has shown that the structural characteristics of trichothecenes, including the 12,13-epoxy ring, are crucial for their binding to the ribosome and subsequent toxic effects. nih.gov The inhibition of protein synthesis by DAS can trigger a "ribotoxic stress response," which in turn activates downstream signaling pathways, including those involved in apoptosis and immune response modulation. t3db.catandfonline.com
Effects on Mitochondrial Function and Cellular Energy Metabolism Pathways
Diacetoxyscirpenol (B1670381) has been shown to have significant effects on mitochondrial function and cellular energy metabolism. tandfonline.comtandfonline.com Mitochondria, the powerhouses of the cell, are critical for producing ATP through oxidative phosphorylation. mdpi.com Exposure to DAS can lead to mitochondrial dysfunction, characterized by a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). nih.govcell-stress.com
Table 1: Effects of Diacetoxyscirpenol on Mitochondrial Parameters
| Parameter | Observed Effect | Cellular Consequence | References |
| Mitochondrial Respiration | Inhibition | Decreased ATP production | mdpi.com |
| Reactive Oxygen Species (ROS) | Increased production | Oxidative stress, cellular damage | nih.govmdpi.com |
| Mitochondrial Membrane Potential | Disruption | Impaired mitochondrial function | jmbfs.org |
| Mitochondrial Morphology | Fragmentation of tubular network | Disruption of mitochondrial dynamics | nih.gov |
Induction of Programmed Cell Death (Apoptosis) Pathways in Cellular Models
Diacetoxyscirpenol is a potent inducer of apoptosis, or programmed cell death, in various eukaryotic cell types. tandfonline.com This process is a highly regulated and essential mechanism for removing damaged or unwanted cells. The induction of apoptosis by DAS is a key component of its cytotoxic effects. nih.gov
A primary mechanism through which DAS induces apoptosis is by activating the mitochondrial-dependent (intrinsic) pathway. uu.nl This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane. researchgate.net
Exposure to DAS causes the release of cytochrome c from the mitochondria into the cytoplasm. nih.govosti.gov In the cytoplasm, cytochrome c binds with other proteins to form a complex called the apoptosome. researchgate.net The formation of the apoptosome is a critical step in the activation of the caspase cascade that ultimately leads to cell death. researchgate.net Studies have shown that the release of mitochondrial cytochrome c is a key event in DAS-induced apoptosis. nih.gov
Caspases are a family of protease enzymes that play an essential role in the execution of apoptosis. researchgate.net Diacetoxyscirpenol has been shown to activate a cascade of these enzymes. nih.gov
Research has demonstrated that DAS exposure leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. nih.govosti.gov Caspase-8 activation can initiate apoptosis through both mitochondrial-dependent and -independent pathways. nih.gov The activation of caspase-9 is a direct result of the formation of the apoptosome following cytochrome c release. researchgate.net Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. uu.nl The activation of these caspases is a central mechanism in DAS-induced cell death. nih.gov
Table 2: Key Molecules in DAS-Induced Apoptosis
| Molecule | Role in Apoptosis | Effect of DAS Exposure | References |
| Cytochrome c | Initiates apoptosome formation | Released from mitochondria | nih.govosti.gov |
| Caspase-8 | Initiator caspase | Activated | nih.govosti.gov |
| Caspase-9 | Initiator caspase | Activated | uu.nlnih.gov |
| Caspase-3 | Executioner caspase | Activated | uu.nlnih.gov |
| Bcl-2 | Anti-apoptotic protein | Down-regulated | uu.nl |
Modulation of Key Cellular Signaling Cascades
Diacetoxyscirpenol, like other trichothecenes, can activate mitogen-activated protein kinase (MAPK) signaling pathways. tandfonline.commdpi.com These pathways are crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of MAPKs is often a consequence of the ribotoxic stress response triggered by the inhibition of protein synthesis. tandfonline.com
Research has indicated that trichothecenes, including DAS, can induce the phosphorylation and activation of several MAPK family members, such as extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. tandfonline.comoncotarget.com The activation of these kinases can have dual roles, either promoting cell survival or inducing apoptosis, depending on the cellular context and the specific MAPK pathway activated. oncotarget.com The modulation of MAPK signaling cascades is another important aspect of the complex cellular response to Diacetoxyscirpenol. researchgate.net
Regulation of Hypoxia-Inducible Factor 1 (HIF-1) Pathway in Cellular Contexts
Diacetoxyscirpenol has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular adaptation to hypoxic (low oxygen) conditions often found in solid tumors. researchgate.netnih.gov Research indicates that diacetoxyscirpenol deregulates the HIF-1 signaling pathway through a multi-faceted mechanism. nih.gov
One primary action of diacetoxyscirpenol is the inhibition of HIF-1α protein synthesis. nih.govcjnmcpu.com HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β or ARNT). nih.govcjnmcpu.com Under normal oxygen conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized and dimerizes with ARNT, leading to the transcription of genes involved in processes such as angiogenesis, cell survival, and metabolism. researchgate.netnih.gov Diacetoxyscirpenol has been shown to inhibit the de novo synthesis of HIF-1α protein by blocking the 5'-UTR-mediated translation of its mRNA. nih.gov Specifically, it has been observed to inhibit both 5' cap-dependent and internal ribosome entry site (IRES)-dependent translation pathways of HIF-1α mRNA. nih.gov
Furthermore, diacetoxyscirpenol interferes with the dimerization of HIF-1α and ARNT, which is a critical step for the formation of the functional HIF-1 transcription factor complex. nih.govmdpi.com This disruption prevents the binding of HIF-1 to the hypoxia-response elements (HREs) in the promoter regions of its target genes. mdpi.com
Studies have demonstrated that diacetoxyscirpenol's inhibitory effect on the HIF-1 pathway is independent of the von Hippel-Lindau (VHL) protein-mediated degradation pathway, which is the primary mechanism for HIF-1α degradation under normoxic conditions. nih.gov The compound was found to suppress HIF-1α expression even in VHL-null cells and in the presence of dimethyloxaloylglycine (DMOG), a prolyl hydroxylase inhibitor that stabilizes HIF-1α. researchgate.netnih.gov
The downstream consequences of HIF-1 inhibition by diacetoxyscirpenol include the attenuation of HIF-mediated gene expression. nih.gov For instance, it has been shown to inhibit the hypoxia-induced production of vascular endothelial growth factor (VEGF), a key angiogenic factor and a direct target of HIF-1. nih.gov This inhibition of VEGF secretion from cancer cells under hypoxic conditions subsequently leads to the inhibition of endothelial tube formation, a crucial step in angiogenesis. nih.gov By dampening the activation of hypoxic genes, diacetoxyscirpenol reduces the tumorigenic and angiogenic potential of cancer cells. nih.govmdpi.com
Table 1: Effects of Diacetoxyscirpenol on the HIF-1 Pathway
| Mechanism of Action | Observed Effect | Affected Component/Process | Reference |
|---|---|---|---|
| Inhibition of Protein Synthesis | Downregulation of HIF-1α protein levels. | HIF-1α translation (both cap-dependent and IRES-dependent). | nih.gov |
| Interference with Dimerization | Blocks the formation of the HIF-1 complex. | Dimerization of HIF-1α and ARNT. | nih.govmdpi.com |
| Downstream Gene Expression | Attenuation of HIF-mediated gene expression. | Reduced production of VEGF. | nih.gov |
| Angiogenesis | Inhibition of endothelial tube formation. | Tumor-driven angiogenesis under hypoxic conditions. | nih.gov |
Impact on Cell Cycle Progression in In Vitro Research Models
Diacetoxyscirpenol has been shown to interrupt cell cycle progression in various in vitro research models, particularly in human T-lymphocyte cell lines such as Jurkat T cells. bioaustralis.combioaustralis.comosti.gov The primary mechanism underlying this effect is the downregulation of key cell cycle regulatory proteins. osti.govnih.gov
Research has demonstrated that exposure to diacetoxyscirpenol leads to a decrease in the protein levels of cyclin-dependent kinase 4 (cdk4) and cyclin B1. bioaustralis.combioaustralis.comosti.gov Cdk4, in partnership with D-type cyclins, plays a crucial role in the G1 phase of the cell cycle, promoting the transition into the S phase. Cyclin B1, complexed with cdk1, is essential for the G2/M transition and entry into mitosis. The downregulation of both cdk4 and cyclin B1 by diacetoxyscirpenol results in a failure of cell cycle progression, leading to cell growth retardation. osti.govnih.gov
Table 2: Impact of Diacetoxyscirpenol on Cell Cycle Regulatory Proteins in Jurkat T Cells
| Affected Protein | Effect | Consequence | Reference |
|---|---|---|---|
| cdk4 | Downregulation | Interruption of G1/S transition. | bioaustralis.combioaustralis.comosti.gov |
| Cyclin B1 | Downregulation | Interruption of G2/M transition. | bioaustralis.combioaustralis.comosti.gov |
Investigation of Immunomodulatory Effects in Lymphocyte Function Models
Diacetoxyscirpenol exhibits significant immunomodulatory effects, primarily characterized by immunosuppression in lymphocyte function models. spandidos-publications.comlktlabs.com It is known to be cytotoxic to lymphocytes and can inhibit their proliferation and function. spandidos-publications.comnih.gov
Studies using human lymphocytes have shown that diacetoxyscirpenol effectively inhibits mitogen-induced lymphocyte proliferation in a dose-dependent manner. nih.gov This inhibition of proliferation is a key aspect of its immunosuppressive activity. Furthermore, diacetoxyscirpenol has been found to inhibit immunoglobulin (Ig) production in mitogen-stimulated human lymphocytes. spandidos-publications.comnih.gov This suggests that the compound can impair the humoral immune response by affecting B-lymphocyte function. nih.gov
In murine models, the timing of diacetoxyscirpenol administration relative to antigenic stimulation has been shown to be critical. nih.govtandfonline.com When administered after antigenic stimulation, it leads to a very significant decrease in the antibody response, as measured by the plaque-forming cells (PFC) test. nih.govtandfonline.com This indicates an inhibition of the antibody response capabilities when the immune system is already activated. tandfonline.com Conversely, when administered before antigenic stimulation, the antibody response is closer to that of control animals. nih.govtandfonline.com This suggests that B-lymphocytes may be able to recover and respond to an antigenic challenge after a certain period following exposure to the toxin. tandfonline.com
Research on Jurkat T-cells, a human T-lymphocyte cell line, has further elucidated the cytotoxic mechanisms of diacetoxyscirpenol. It induces apoptosis, or programmed cell death, in these cells. osti.govlktlabs.com This is a key mechanism contributing to its immunosuppressive effects. The induction of apoptosis involves the activation of a cascade of caspases, including caspase-8, caspase-9, and caspase-3. osti.govlktlabs.com
Interestingly, some studies have noted that at very low levels of exposure, an enhancement of Ig production, particularly IgA, has been observed in lymphocyte cultures. nih.gov However, the predominant effect at higher, more relevant concentrations is immunosuppression. The immunomodulatory effects of diacetoxyscirpenol are a critical aspect of its toxicological profile, as the immune system is a primary target of this mycotoxin. tandfonline.com
Table 3: Immunomodulatory Effects of Diacetoxyscirpenol on Lymphocytes
| Lymphocyte Function | Effect of Diacetoxyscirpenol | Model System | Reference |
|---|---|---|---|
| Proliferation | Inhibition (dose-dependent) | Mitogen-stimulated human lymphocytes | nih.gov |
| Immunoglobulin Production | Inhibition | Mitogen-stimulated human lymphocytes | spandidos-publications.comnih.gov |
| Antibody Response | Significant decrease when administered post-antigenic stimulation | Murine splenic lymphocytes (PFC test) | nih.govtandfonline.com |
| T-Cell Viability | Induction of apoptosis | Human Jurkat T-cells | osti.govlktlabs.com |
Biosynthetic Pathways of Diacetoxyscirpenol in Fungi
Genetic and Enzymatic Basis of Trichothecene (B1219388) Biosynthesis in Fusarium Species
The genetic foundation for the production of trichothecenes, including Diacetoxyscirpenol (B1670381), in Fusarium species is primarily located in a cluster of genes known as the TRI cluster. researchgate.net In Fusarium graminearum, for example, the biosynthesis involves at least 15 TRI genes distributed across different chromosomes: a core 12-gene cluster, a two-gene locus (TRI1-TRI16), and a single-gene locus (TRI101). researchgate.netoup.com
The initial and committing step in the biosynthesis of all trichothecenes is the cyclization of farnesyl pyrophosphate (FPP) into trichodiene (B1200196). mdpi.comoup.com This reaction is catalyzed by the enzyme trichodiene synthase, which is encoded by the Tri5 gene. researchgate.netnih.gov Following the formation of trichodiene, a series of oxygenation reactions are carried out by cytochrome P450 monooxygenases. The Tri4 gene, for instance, encodes an enzyme that introduces oxygen atoms to the trichodiene core, leading to the formation of isotrichotriol. nih.gov
Subsequent enzymatic modifications, including acetylation and hydroxylation, are crucial for the diversity of trichothecenes. For instance, the TRI8 gene encodes an esterase with differential activity that can influence the final acetylated form of the mycotoxin. nih.govnih.gov While much of the research on TRI gene function has focused on deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV) chemotypes, the fundamental enzymatic steps are conserved across the biosynthesis of various trichothecenes. nih.govnih.gov The presence and functional variation of specific Tri genes, such as Tri1, Tri13, and Tri7, determine the specific type of trichothecene produced by a fungal strain. mdpi.comnih.gov For example, the targeted disruption of the Tri1 gene in T-2 toxin-producing F. sporotrichioides leads to the accumulation of DAS. mdpi.com
The table below summarizes the key genes and their corresponding enzymes involved in the early stages of trichothecene biosynthesis, which are foundational for the production of Diacetoxyscirpenol.
| Gene | Enzyme/Protein | Function in Trichothecene Biosynthesis |
| Tri4 | Cytochrome P450 monooxygenase | Converts trichodiene to isotrichotriol through oxygenation. nih.gov |
| Tri5 | Trichodiene synthase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form trichodiene, the first committed step. researchgate.netnih.gov |
| Tri6 | Regulatory protein | A key regulator of the trichothecene biosynthetic pathway. plos.orgmdpi.com |
| Tri8 | Esterase | Catalyzes deacetylation at specific carbons of the trichothecene core. nih.gov |
| Tri10 | Regulatory protein | Involved in the regulation of the trichothecene biosynthetic pathway. mdpi.com |
| Tri101 | Acetyltransferase | Confers self-protection to the producing fungus by acetylating trichothecene precursors. mdpi.com |
Environmental and Metabolic Regulation of Diacetoxyscirpenol Production by Fungal Strains
The production of Diacetoxyscirpenol by fungal strains is not constitutive but is significantly influenced by a variety of environmental and metabolic factors. nih.govoncotarget.com These factors can modulate the expression of the TRI genes, thereby affecting the yield of the final mycotoxin.
Nutrient availability in the growth substrate plays a critical role in regulating the biosynthesis of Diacetoxyscirpenol. Studies on Fusarium sambucinum have shown that the composition of the culture medium can either stimulate or inhibit mycotoxin production. For instance, the addition of sorbic acid, an inhibitor of the tricarboxylic acid (TCA) cycle, to a peptone-supplemented medium was found to stimulate both fungal growth and DAS production. nih.govnih.gov
Physical parameters of the fungal environment, such as temperature, pH, and physical structure of the substrate, have a profound impact on the yield of Diacetoxyscirpenol. nih.govoncotarget.com Fungal growth and mycotoxin production are often optimized within specific ranges of these physical factors. researchgate.net
Temperature and pH: Fusarium species have optimal temperature ranges for growth and toxin production, which generally fall within the mesophilic range (10-35°C). researchgate.net For Fusarium sambucinum producing DAS, a temperature of 15°C has been used in laboratory studies. nih.govnih.gov Ambient pH is another critical factor. Research on Fusarium sulphureum has demonstrated that a pH of 6 is more conducive to growth, pathogenicity, and DAS production compared to more acidic or alkaline conditions. mdpi.com This optimal pH was also associated with the up-regulation of key tri genes (tri4, tri5, tri6, tri10, and tri101). mdpi.com
Aeration and Substrate Structure: The physical nature of the growth environment, particularly in terms of aeration and solid support, also influences DAS production. In stationary liquid cultures of F. sambucinum, the presence of solid particles like cork powder was found to be necessary for DAS production. nih.govnih.gov However, in shaken cultures, which provide better aeration, these solid particles did not influence production. nih.gov Notably, shaking strongly stimulated both fungal growth and DAS production, highlighting the importance of aeration for efficient biosynthesis. nih.govnih.gov
The table below details the effects of various physical factors on the production of Diacetoxyscirpenol by Fusarium species.
| Physical Factor | Condition | Effect on Diacetoxyscirpenol Production | Fungal Species Studied |
| Temperature | 15°C | Supported DAS production in laboratory settings. nih.govnih.gov | Fusarium sambucinum |
| pH | pH 6 | More conducive to DAS production compared to more acidic or alkaline conditions. mdpi.com | Fusarium sulphureum |
| Aeration | Shaken cultures | Strongly stimulated DAS production and fungal growth. nih.govnih.gov | Fusarium sambucinum |
| Substrate Structure | Presence of solid particles (cork powder) | Necessary for DAS production in stationary cultures but not in shaken cultures. nih.govnih.gov | Fusarium sambucinum |
Emerging Research Perspectives for Diacetoxyscirpenol 13c19 Studies
Application in Investigating Mycotoxin Co-occurrence and Synergistic Interactions in Research Models
Diacetoxyscirpenol (B1670381) (DAS), a type A trichothecene (B1219388), frequently contaminates cereal grains alongside a host of other mycotoxins, particularly those produced by Fusarium species. nih.govmdpi.com The simultaneous presence of multiple toxins can lead to additive or synergistic toxic effects, making the study of their combined impact a critical area of food safety research. nih.govmdpi.com Research has documented the co-occurrence of DAS with other trichothecenes such as T-2 toxin, HT-2 toxin, and deoxynivalenol (B1670258) (DON), as well as other Fusarium mycotoxins like zearalenone (B1683625) and fumonisins. mdpi.commdpi.comnih.gov
The investigation of these interactions requires highly accurate quantification of each co-occurring mycotoxin. This is where Diacetoxyscirpenol-13C19 becomes indispensable. In analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled internal standards are considered the gold standard for quantification. nih.govlibios.frnih.gov They mimic the chemical behavior of the target analyte (the non-labeled mycotoxin) during sample extraction, cleanup, and ionization, thereby correcting for matrix effects and recovery losses that could otherwise lead to inaccurate measurements. romerlabs.comresearchgate.net
By enabling precise quantification in complex mixtures, this compound facilitates the accurate assessment of synergistic, additive, or antagonistic interactions in various research models. For instance, studies on human Jurkat T cells have demonstrated that combinations of type A trichothecenes, including DAS, T-2, and HT-2, can exert synergistic cytotoxic effects, particularly at low concentrations that are representative of natural contamination levels in food and feed. nih.gov The ability to reliably measure the concentration of each toxin is fundamental to calculating a combination index (CI) and characterizing the nature of these interactions. nih.gov
Table 1: Mycotoxins Commonly Co-occurring with Diacetoxyscirpenol (DAS)
| Mycotoxin Group | Specific Mycotoxins | Reference |
|---|---|---|
| Type A Trichothecenes | T-2 toxin, HT-2 toxin, Neosolaniol | nih.govnih.gov |
| Type B Trichothecenes | Deoxynivalenol (DON), Nivalenol (B191977) (NIV) | mdpi.comnih.gov |
| Other Fusarium Toxins | Zearalenone (ZEA), Fumonisins (FBs) | mdpi.comnih.gov |
Advancements in High-Throughput Screening Methodologies for Mechanistic Research
The need to screen large numbers of samples for multiple mycotoxins has driven the development of high-throughput screening (HTS) methodologies. LC-MS/MS has become a primary technique for the simultaneous detection and quantification of numerous mycotoxins due to its high sensitivity, selectivity, and accuracy. mdpi.com These multi-mycotoxin methods are essential for mechanistic research, where understanding the dose-dependent effects of toxins is crucial.
The reliability of HTS methods is significantly enhanced by the use of stable isotope dilution assays (SIDAs), which employ isotopically labeled internal standards like this compound. nih.govhpst.cz The addition of a known quantity of the labeled standard at an early stage of sample preparation allows for the correction of analytical variability, ensuring data accuracy and comparability across large sample sets. romerlabs.comresearchgate.net This robustness is vital for studies investigating the molecular mechanisms of toxicity, where subtle changes in cellular processes are measured in response to specific toxin concentrations.
Innovations in HTS include the development of rapid extraction methods, such as "dilute-and-shoot" approaches, and the use of advanced analytical instrumentation that shortens run times without sacrificing performance. mdpi.com The integration of this compound into these advanced workflows ensures that the high speed of analysis does not compromise the quantitative accuracy required for meaningful mechanistic research. mdpi.com
Integration of Multi-Omics Approaches (e.g., transcriptomics, proteomics) in Diacetoxyscirpenol Research
Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of xenobiotics like mycotoxins. nih.govnih.govnih.gov These technologies allow researchers to observe global changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolic profiles (metabolomics) following exposure to a toxin. researchgate.netmdpi.com This holistic view helps to elucidate the molecular mechanisms of action and identify pathways affected by the toxicant. mdpi.comresearchgate.net
While transcriptomic and proteomic studies have been applied to investigate the effects of major mycotoxins like deoxynivalenol and aflatoxins, research specifically on diacetoxyscirpenol is less common. nih.govresearchgate.net The integration of this compound into multi-omics research designs holds significant potential. As a stable isotope tracer, it can be used to track the fate of the DAS molecule within a biological system. youtube.com This allows for a direct correlation between the presence of the toxin or its metabolites in specific tissues or cellular compartments and the observed changes at the transcript, protein, or metabolite level. biorxiv.org
This approach can help answer key questions, such as which cellular proteins DAS binds to, how it alters specific signaling pathways, and how its metabolic transformation influences its toxicity. By providing a clearer link between exposure and effect, the use of this compound can significantly enhance the mechanistic insights gained from multi-omics studies, contributing to a more precise characterization of its toxicological profile. mdpi.com
Table 2: Potential Applications of this compound in Multi-Omics Research
| Omics Field | Research Application | Potential Insight |
|---|---|---|
| Transcriptomics | Quantify changes in gene expression in cells or tissues exposed to DAS. | Identification of genes and pathways (e.g., immune response, apoptosis) regulated by DAS. nih.govresearchgate.net |
| Proteomics | Identify changes in protein expression and post-translational modifications. | Elucidation of protein targets and cellular processes directly affected by DAS. nih.govnih.gov |
| Metabolomics | Trace the metabolic fate of DAS and its impact on endogenous metabolite profiles. | Understanding of DAS biotransformation and its downstream effects on cellular metabolism. biorxiv.org |
| Integrated Omics | Combine data from multiple omics layers for a systems-level view. | Comprehensive modeling of the adverse outcome pathways (AOPs) for DAS toxicity. nih.govnih.gov |
Future Directions in Reference Standard Development and Isotope Tracing for Mycotoxin Research
The accuracy and reliability of mycotoxin analysis are fundamentally dependent on the quality of reference standards. mdpi.comnih.gov A key future direction is the expansion of commercially available certified reference materials (CRMs), particularly for a wider range of mycotoxins, including their modified forms ("masked mycotoxins"), and in various food and feed matrices. mdpi.comresearchgate.net CRMs provide traceability and ensure the comparability of results between different laboratories. nih.gov
There is a growing demand for isotopically labeled standards, such as this compound, to support high-performance analytical methods. nih.govlibios.fr The use of fully 13C-labeled standards is advantageous as it provides a distinct mass shift from the unlabeled analyte, preventing isotopic interference and ensuring the most accurate quantification via stable isotope dilution assays. sigmaaldrich.comlibios.fr Future developments will likely focus on more efficient and cost-effective synthesis of these complex labeled molecules, making them more accessible for routine analysis and research.
Furthermore, the application of isotope tracing in mycotoxin research is set to expand. youtube.com Using uniformly labeled compounds like this compound allows researchers to follow the complete carbon skeleton of the mycotoxin through metabolic pathways in plants, animals, and microorganisms. biorxiv.org This can reveal how mycotoxins are metabolized, detoxified, or incorporated into other molecules, providing crucial data for risk assessment and the development of mitigation strategies. biorxiv.orgthermofisher.com The continued development and application of these advanced reference standards are essential for advancing our understanding of mycotoxin threats to food safety.
Q & A
Q. What are the validated methodologies for synthesizing and purifying Diacetoxyscirpenol-13C<sup>19</sup> with isotopic integrity?
Methodological Answer:
- Synthesis typically involves stable isotope labeling via precursor-directed biosynthesis or chemical synthesis using <sup>13</sup>C-enriched acetyl-CoA analogs. Purification requires HPLC or LC-MS with isotopic purity verification using high-resolution mass spectrometry (HRMS) .
- Critical parameters: Monitor isotopic enrichment ratios (>98% for <sup>13</sup>C) and confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR. Cross-validate with unlabeled standards to rule out isotopic dilution effects .
Q. How can researchers optimize detection limits for Diacetoxyscirpenol-13C<sup>19</sup> in complex biological matrices?
Methodological Answer:
- Use isotope dilution mass spectrometry (IDMS) with internal standardization to minimize matrix interference. Optimize sample preparation via solid-phase extraction (SPE) or immunoaffinity columns .
- Analytical validation: Perform spike-and-recovery experiments in relevant matrices (e.g., serum, plant extracts) and establish calibration curves with R<sup>2</sup> >0.99 .
Q. What are the key challenges in characterizing the stability of Diacetoxyscirpenol-13C<sup>19</sup> under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via LC-MS/MS. Compare degradation kinetics with unlabeled analogs to assess isotopic effects on stability .
- Document storage conditions (e.g., lyophilized vs. solution) and validate long-term stability using ISO/IEC 17025 guidelines .
Advanced Research Questions
Q. How can isotopic labeling (13C<sup>19</sup>) influence the interpretation of toxicokinetic data for Diacetoxyscirpenol in vivo?
Methodological Answer:
- Design dual-label studies (e.g., <sup>13</sup>C and <sup>14</sup>C) to differentiate between parent compound and metabolites. Use tracer kinetic models to quantify isotopic dilution in metabolic pathways .
- Address contradictions: If discrepancies arise between labeled/unlabeled data, validate via tissue-specific imaging (MALDI-TOF) or compartmental modeling .
Q. What experimental strategies resolve contradictions in reported cytotoxicity mechanisms of Diacetoxyscirpenol-13C<sup>19</sup> across cell lines?
Methodological Answer:
- Perform comparative omics (transcriptomics/proteomics) to identify cell-line-specific pathways. Use CRISPR-Cas9 knockouts to validate hypothesized targets (e.g., ribosomal stress vs. oxidative damage) .
- Statistical rigor: Apply multivariate analysis (PCA/PLS-DA) to distinguish confounding variables (e.g., culture conditions, passage number) .
Q. How can researchers design cross-disciplinary studies to investigate environmental persistence of Diacetoxyscirpenol-13C<sup>19</sup>?
Methodological Answer:
- Integrate isotopic tracing with metagenomics to track microbial degradation pathways in soil/water systems. Pair with geochemical modeling to predict half-life under climate variability .
- Address limitations: Use controlled microcosms to isolate biotic/abiotic factors and validate field data with laboratory simulations .
Data Analysis and Reporting
Q. What are best practices for reconciling conflicting LC-MS/MS and ELISA data for Diacetoxyscirpenol-13C<sup>19</sup> quantification?
Methodological Answer:
Q. How should researchers structure datasets to enable meta-analysis of Diacetoxyscirpenol-13C<sup>19</sup> toxicity studies?
Methodological Answer:
- Adopt FAIR data principles: Include raw MS spectra, isotopic purity certificates, and experimental metadata (e.g., cell line authentication, instrument parameters) .
- Use standardized formats (e.g., mzML for mass spec data) and deposit in repositories like Metabolights or ChEMBL .
Tables for Methodological Reference
Key Considerations for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
